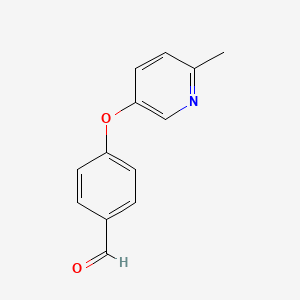

4-(2-Methyl-5-pyridyloxy)benzaldehyde

Descripción

4-(2-Methyl-5-pyridyloxy)benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted with a 2-methylpyridyloxy group at the para position. This compound’s structure combines the reactivity of the aldehyde functional group with the electronic and steric effects of the pyridyloxy moiety, making it valuable in organic synthesis, coordination chemistry, and pharmaceutical research.

Synthesis of such compounds typically involves nucleophilic aromatic substitution or coupling reactions. For example, analogous aldehydes like 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde are synthesized via condensation and purified using column chromatography (76.2% yield), as described in . Characterization methods, including IR, NMR, and MS, are standard for verifying structural integrity .

Propiedades

Fórmula molecular |

C13H11NO2 |

|---|---|

Peso molecular |

213.23 g/mol |

Nombre IUPAC |

4-(6-methylpyridin-3-yl)oxybenzaldehyde |

InChI |

InChI=1S/C13H11NO2/c1-10-2-5-13(8-14-10)16-12-6-3-11(9-15)4-7-12/h2-9H,1H3 |

Clave InChI |

LUISFWXSPWTVBC-UHFFFAOYSA-N |

SMILES canónico |

CC1=NC=C(C=C1)OC2=CC=C(C=C2)C=O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Electronic Properties

The substituent on the benzaldehyde core significantly influences reactivity and applications. Key comparisons include:

- In contrast, 4-(2-pyridyl)benzaldehyde lacks the oxygen linker, leading to stronger π-conjugation with the pyridine ring .

- Steric Effects : The 2-methyl group on the pyridine ring in the target compound may hinder reactions at the ortho positions, unlike 4-(2-pyridyl)benzaldehyde, which has minimal steric bulk .

Physicochemical Properties

- Melting Points : The compound in melts at 169–171°C, influenced by hydrogen bonding from hydroxyl and azo groups . The target compound’s melting point is likely higher due to the rigid pyridyloxy group.

- Volatility: Benzaldehyde derivatives with bulky substituents (e.g., pyridyloxy) exhibit lower volatility. notes that benzaldehyde is a weakly associated VOC, but substituted analogs like the target compound may have reduced volatility .

Research Tools and Methodologies

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.